molecular formula C21H26BrClN6O4 B068927 Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- CAS No. 194590-84-6

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-

Cat. No. B068927
M. Wt: 541.8 g/mol
InChI Key: SIVDBALHJJBGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a chemical compound used in scientific research. It is a potent inhibitor of protein kinases and has shown promise in cancer therapy.

Mechanism Of Action

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- inhibits the activity of several protein kinases, including Akt, mTOR, and ERK. These kinases are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages And Limitations For Lab Experiments

One advantage of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is its potent activity against several protein kinases that are involved in cancer cell proliferation and survival. However, one limitation is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for research on Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other protein kinases that are involved in cancer cell proliferation and survival. Finally, further research is needed to optimize the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- is a complex process that involves several steps. The starting material is 4-methoxyphenylacetic acid, which is converted to the corresponding amide by reaction with N,N-diisopropylethylamine and 2,2'-dipyridyl disulfide. The amide is then reacted with 2-chloro-5-nitrobenzoic acid to form the corresponding benzotriazole derivative. The benzotriazole derivative is then reduced with lithium aluminum hydride to form the corresponding amine. The amine is then reacted with bis(2-methoxyethyl)amine to form the final product.

Scientific Research Applications

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)- has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

194590-84-6

Product Name

Acetamide, N-(2-(5-amino-7-bromo-4-chloro-2H-benzotriazol-2-yl)-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)-

Molecular Formula

C21H26BrClN6O4

Molecular Weight

541.8 g/mol

IUPAC Name

N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H26BrClN6O4/c1-12(30)25-15-10-17(28(5-7-31-2)6-8-32-3)18(33-4)11-16(15)29-26-20-13(22)9-14(24)19(23)21(20)27-29/h9-11H,5-8,24H2,1-4H3,(H,25,30)

InChI Key

SIVDBALHJJBGLN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N2N=C3C(=CC(=C(C3=N2)Cl)N)Br)OC)N(CCOC)CCOC

Other CAS RN

194590-84-6

synonyms

2-(2-(acetylamino)-4-(bis(2-methoxyethyl)amino)-5-methoxyphenyl)-5-amino-7-bromo-4-chloro-2H-benzotriazole
PBTA-1
PBTA-3

Origin of Product

United States

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